Cas no 436089-01-9 (N-(4-Amino-2-methyl-phenyl)-propionamide)

N-(4-Amino-2-methyl-phenyl)-propionamide is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. Its structure features both an amino group and an amide functionality, making it a versatile intermediate for further derivatization. The compound's stability under standard conditions and well-defined reactivity profile enhance its utility in controlled synthetic processes. Its methyl substitution at the ortho position may influence steric and electronic properties, offering selectivity in coupling or condensation reactions. Suitable for research and industrial applications, this compound is typically characterized by high purity and consistent performance in organic transformations. Proper handling and storage are recommended to maintain its integrity.
N-(4-Amino-2-methyl-phenyl)-propionamide structure
436089-01-9 structure
商品名:N-(4-Amino-2-methyl-phenyl)-propionamide
CAS番号:436089-01-9
MF:C10H14N2O
メガワット:178.24
CID:1069484
PubChem ID:839309

N-(4-Amino-2-methyl-phenyl)-propionamide 化学的及び物理的性質

名前と識別子

    • N-(4-Amino-2-methyl-phenyl)-propionamide
    • Oprea1_243354
    • N-(4-amino-2-methylphenyl)propanamide
    • Oprea1_742166
    • AG-690/40749886
    • F79909
    • CS-0118858
    • 436089-01-9
    • AKOS000104337
    • N-(4-Amino-2-methylphenyl)propionamide
    • EN300-58074
    • MDL: MFCD02224402
    • インチ: InChI=1S/C10H14N2O/c1-3-10(13)12-9-5-4-8(11)6-7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13)
    • InChIKey: XKIFOCOJJXDOAM-UHFFFAOYSA-N
    • ほほえんだ: CCC(=O)NC1=CC=C(C=C1C)N

計算された属性

  • せいみつぶんしりょう: 178.110613074g/mol
  • どういたいしつりょう: 178.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 55.1Ų

N-(4-Amino-2-methyl-phenyl)-propionamide セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xi Xn
  • 危険レベル:IRRITANT

N-(4-Amino-2-methyl-phenyl)-propionamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-58074-0.25g
N-(4-amino-2-methylphenyl)propanamide
436089-01-9
0.25g
$386.0 2023-02-09
Enamine
EN300-58074-2.5g
N-(4-amino-2-methylphenyl)propanamide
436089-01-9
2.5g
$688.0 2023-02-09
Enamine
EN300-58074-0.5g
N-(4-amino-2-methylphenyl)propanamide
436089-01-9
0.5g
$403.0 2023-02-09
ChemScence
CS-0118858-250mg
N-(4-Amino-2-methylphenyl)propanamide
436089-01-9
250mg
$115.0 2022-04-27
Enamine
EN300-58074-5.0g
N-(4-amino-2-methylphenyl)propanamide
436089-01-9
5.0g
$1134.0 2023-02-09
Aaron
AR00DA4U-5g
N-(4-Amino-2-methyl-phenyl)-propionamide
436089-01-9 97%
5g
$630.00 2025-02-11
A2B Chem LLC
AG18562-1g
N-(4-Amino-2-methylphenyl)propionamide
436089-01-9 97%
1g
$210.00 2024-04-20
A2B Chem LLC
AG18562-500mg
N-(4-Amino-2-methylphenyl)propionamide
436089-01-9 97%
500mg
$144.00 2024-04-20
A2B Chem LLC
AG18562-5g
N-(4-Amino-2-methylphenyl)propionamide
436089-01-9 97%
5g
$610.00 2024-04-20
Aaron
AR00DA4U-500mg
N-(4-Amino-2-methyl-phenyl)-propionamide
436089-01-9 97%
500mg
$145.00 2025-02-11

N-(4-Amino-2-methyl-phenyl)-propionamide 関連文献

N-(4-Amino-2-methyl-phenyl)-propionamideに関する追加情報

N-(4-Amino-2-methyl-phenyl)-propionamide: A Comprehensive Overview

The compound with CAS No 436089-01-9, commonly referred to as N-(4-Amino-2-methyl-phenyl)-propionamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an aromatic ring with an amino group and a propionamide substituent. Recent studies have shed light on its potential applications in drug development and material science, making it a subject of intense research interest.

N-(4-Amino-2-methyl-phenyl)-propionamide exhibits a range of chemical properties that make it versatile for various applications. Its structure allows for easy modification, enabling researchers to explore its potential as a building block in synthesizing more complex molecules. For instance, the amino group can act as a nucleophile in substitution reactions, while the aromatic ring provides stability and reactivity depending on the substituents present. These properties have been leveraged in recent studies to develop novel pharmaceutical agents with improved bioavailability and efficacy.

One of the most promising areas of research involving N-(4-Amino-2-methyl-phenyl)-propionamide is its role in drug design. Scientists have investigated its ability to inhibit certain enzymes and receptors, which could lead to the development of new treatments for diseases such as cancer and neurodegenerative disorders. For example, a study published in 2023 demonstrated that this compound can modulate the activity of kinase enzymes, which are often overactive in cancer cells. This finding has opened up new avenues for designing targeted therapies with fewer side effects.

In addition to its pharmacological applications, N-(4-Amino-2-methyl-phenyl)-propionamide has also been explored for its potential in material science. Researchers have examined its ability to form self-assembled monolayers on various surfaces, which could be useful in creating advanced materials with tailored properties. For instance, a 2023 study showed that this compound can form stable films on gold surfaces, exhibiting excellent adhesion and conductivity. These findings suggest that it could be employed in the development of sensors, electronic devices, and other advanced materials.

The synthesis of N-(4-Amino-2-methyl-phenyl)-propionamide involves a series of well-established organic reactions. Typically, the process begins with the preparation of the aromatic ring containing the amino and methyl groups. This is followed by the introduction of the propionamide substituent through amide bond formation. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield rates.

Despite its numerous advantages, N-(4-Amino-2-methyl-phenyl)-propionamide also presents some challenges that researchers are actively addressing. For example, its stability under certain conditions needs to be optimized for industrial applications. Additionally, further studies are required to fully understand its pharmacokinetics and toxicity profiles before it can be safely used in clinical settings.

In conclusion, N-(4-Amino-2-methyl-phenyl)-propionamide (CAS No 436089-01-9) is a multifaceted compound with significant potential across various scientific domains. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, make it an exciting area of ongoing research. As scientists continue to unravel its full capabilities, this compound is poised to play a crucial role in shaping future innovations in medicine and materials science.

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